molecular formula C24H23N3O2S3 B11132899 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11132899
M. Wt: 481.7 g/mol
InChI Key: VDWWCWVYFZMBGD-RGEXLXHISA-N
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Description

7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-5-ylidene moiety, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, thiazolidinones, and phenylsulfanyl derivatives. The key steps in the synthesis may include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of substituted pyrimidines under acidic or basic conditions.

    Introduction of the Thiazolidin-5-ylidene Moiety: This is achieved through the reaction of the pyrido[1,2-a]pyrimidin-4-one core with thiazolidinone derivatives in the presence of a suitable catalyst.

    Attachment of the Phenylsulfanyl Group: This step involves the nucleophilic substitution reaction of the intermediate compound with phenylsulfanyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone moiety to thiazolidine.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiazolidine Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group and thiazolidinone moiety are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the phenylsulfanyl group and the thiazolidinone moiety differentiates it from other similar compounds, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H23N3O2S3

Molecular Weight

481.7 g/mol

IUPAC Name

(5Z)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O2S3/c1-3-4-8-13-26-23(29)19(32-24(26)30)14-18-21(31-17-9-6-5-7-10-17)25-20-12-11-16(2)15-27(20)22(18)28/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3/b19-14-

InChI Key

VDWWCWVYFZMBGD-RGEXLXHISA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

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